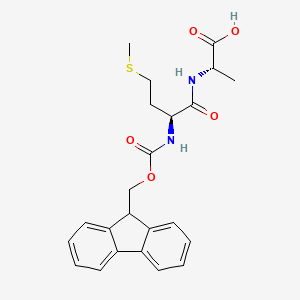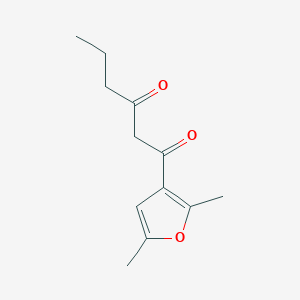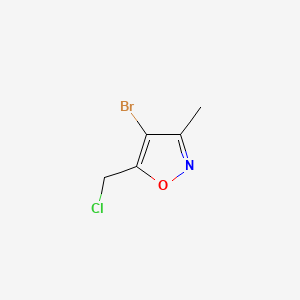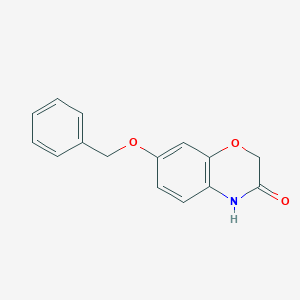
7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a benzoxazine core, which is known for its stability and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of 2-aminophenol with benzyl bromide under basic conditions to form the benzyloxy derivative. This intermediate is then subjected to cyclization using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the desired benzoxazine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
化学反応の分析
Types of Reactions
7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoyl group.
Reduction: The benzoxazine ring can be reduced to form a benzoxazolidine derivative.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Benzoyl derivatives.
Reduction: Benzoxazolidine derivatives.
Substitution: Various substituted benzoxazine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly monoamine oxidase B inhibitors.
Industry: Utilized in the development of advanced materials due to its stable benzoxazine core.
作用機序
The mechanism of action of 7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. For instance, as a monoamine oxidase B inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters like dopamine. This inhibition can help alleviate symptoms of neurodegenerative diseases by maintaining higher levels of neurotransmitters in the brain .
類似化合物との比較
Similar Compounds
4-aminomethyl-7-benzyloxy-2H-chromen-2-one: Known for its multi-targeting properties against cholinesterases and monoamine oxidase B.
7-benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamides: Potent and selective inhibitors of monoamine oxidase B.
Uniqueness
7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one stands out due to its benzoxazine core, which provides stability and versatility in chemical reactions. Its potential as a multi-targeting agent in medicinal chemistry further highlights its uniqueness compared to other similar compounds.
特性
分子式 |
C15H13NO3 |
|---|---|
分子量 |
255.27 g/mol |
IUPAC名 |
7-phenylmethoxy-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C15H13NO3/c17-15-10-19-14-8-12(6-7-13(14)16-15)18-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,16,17) |
InChIキー |
WDAHYFHRFNZRTR-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


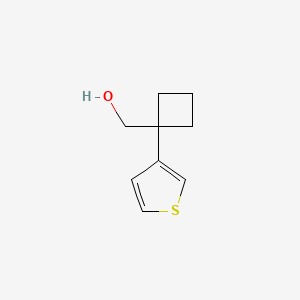
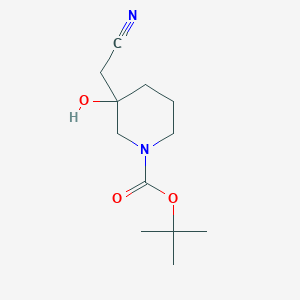
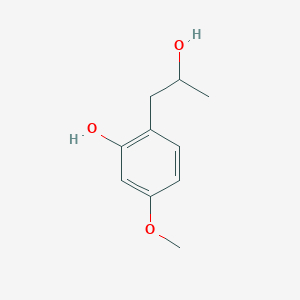

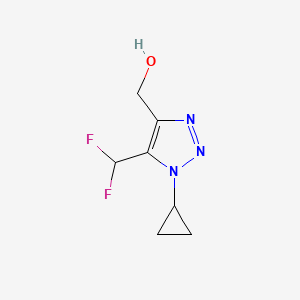
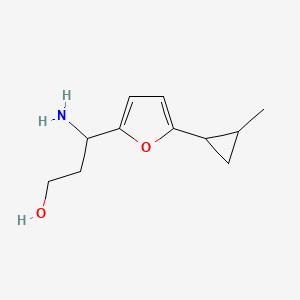
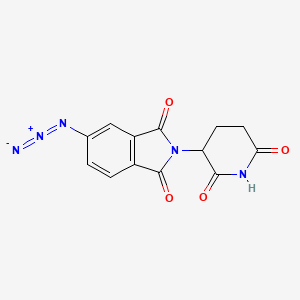
![(3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine](/img/structure/B15315578.png)

